molecular formula C16H13N5O2S B14936614 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B14936614
M. Wt: 339.4 g/mol
InChI Key: DPSXBXQZMPVBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring, an oxadiazole ring, and a thiazole ring, making it a unique and multifunctional molecule.

Mechanism of Action

The mechanism of action of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, indole derivatives have been shown to inhibit the activity of enzymes like α-glucosidase, which plays a role in the regulation of blood glucose levels . The compound may also interact with receptors involved in cell signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar compounds to 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide include other indole derivatives, such as:

The uniqueness of this compound lies in its multifunctional structure, which combines the properties of indole, oxadiazole, and thiazole rings, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C16H13N5O2S/c22-13(19-16-18-7-8-24-16)3-4-14-20-15(21-23-14)11-2-1-10-5-6-17-12(10)9-11/h1-2,5-9,17H,3-4H2,(H,18,19,22)

InChI Key

DPSXBXQZMPVBON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=NOC(=N3)CCC(=O)NC4=NC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.